![molecular formula C16H16N2O4 B5699440 N-[2-(aminocarbonyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5699440.png)
N-[2-(aminocarbonyl)phenyl]-2,6-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(aminocarbonyl)phenyl]-2,6-dimethoxybenzamide, commonly known as "ADB-FUBINACA," is a synthetic cannabinoid that has gained significant attention in recent years due to its potent psychoactive effects. This compound belongs to the class of indazole-based synthetic cannabinoids and has been identified as a designer drug in various countries. The purpose of
Mécanisme D'action
ADB-FUBINACA acts as a potent agonist of the cannabinoid receptors, primarily CB1 and CB2. It binds to these receptors with high affinity and activates them, leading to the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine. This activation of the endocannabinoid system leads to various physiological effects such as analgesia, appetite stimulation, and mood alteration.
Biochemical and Physiological Effects:
ADB-FUBINACA has been shown to produce a wide range of psychoactive effects, including euphoria, relaxation, and altered perception. It has also been shown to produce adverse effects such as anxiety, paranoia, and hallucinations. ADB-FUBINACA has been shown to have a high potency, with a dosage as low as 0.5 mg producing significant effects in humans.
Avantages Et Limitations Des Expériences En Laboratoire
ADB-FUBINACA has several advantages for use in lab experiments, including its high potency, selectivity for the cannabinoid receptors, and ease of synthesis. However, it also has several limitations, including its potential for abuse and its lack of selectivity for other receptors in the brain. Additionally, the psychoactive effects of ADB-FUBINACA can make it challenging to conduct experiments involving human subjects.
Orientations Futures
The future directions for research on ADB-FUBINACA include investigating its potential therapeutic benefits in various diseases such as cancer, neurodegenerative disorders, and psychiatric disorders. Additionally, further studies are needed to understand the long-term effects of ADB-FUBINACA on the brain and its potential for abuse. Finally, the development of more selective and potent synthetic cannabinoids may provide new insights into the role of the endocannabinoid system in various physiological processes.
Méthodes De Synthèse
ADB-FUBINACA is synthesized by reacting 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminobenzamide in the presence of a base to yield the desired product. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
ADB-FUBINACA has been extensively studied for its psychoactive effects and potential therapeutic benefits. It has been shown to bind to the cannabinoid receptors in the brain, which are responsible for regulating various physiological processes such as pain perception, appetite, and mood. ADB-FUBINACA has been used in various studies to investigate the role of the endocannabinoid system in various diseases such as cancer, neurodegenerative disorders, and psychiatric disorders.
Propriétés
IUPAC Name |
N-(2-carbamoylphenyl)-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-12-8-5-9-13(22-2)14(12)16(20)18-11-7-4-3-6-10(11)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFQFSYYTQCNFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.